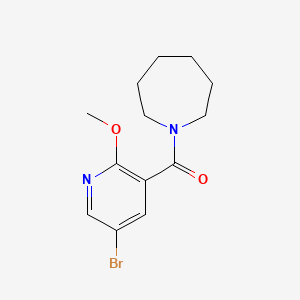
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is a chemical compound with the molecular formula C13H17BrN2O2 and a molecular weight of 313.19 g/mol It is known for its unique structure, which includes a pyridine ring substituted with a bromine atom and a methoxy group, as well as an azepane ring attached to a methanone group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone typically involves the reaction of 5-bromo-2-methoxypyridine with azepane in the presence of a suitable catalyst. The reaction conditions often include heating the reactants in a solvent such as methanol or ethanol, with the addition of a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity starting materials and stringent quality control measures are essential to achieve the desired product specifications .
Análisis De Reacciones Químicas
Types of Reactions
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to a hydroxyl group, and the azepane ring can undergo reduction to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce hydroxylated or reduced azepane derivatives .
Aplicaciones Científicas De Investigación
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the areas of neurology and oncology.
Mecanismo De Acción
The mechanism of action of Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
(5-Bromo-2-methoxypyridin-3-yl)methanamine: A related compound with similar structural features but different functional groups.
2-(Azepan-1-yl)-5-bromopyridin-3-amine: Another similar compound with an azepane ring and bromopyridine moiety.
Uniqueness
Azepan-1-yl(5-bromo-2-methoxypyridin-3-yl)methanone is unique due to its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.
Propiedades
Fórmula molecular |
C13H17BrN2O2 |
|---|---|
Peso molecular |
313.19 g/mol |
Nombre IUPAC |
azepan-1-yl-(5-bromo-2-methoxypyridin-3-yl)methanone |
InChI |
InChI=1S/C13H17BrN2O2/c1-18-12-11(8-10(14)9-15-12)13(17)16-6-4-2-3-5-7-16/h8-9H,2-7H2,1H3 |
Clave InChI |
BGCLCJMUXHBCEN-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=N1)Br)C(=O)N2CCCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Oxaspiro[3.5]nonane-7-carbonitrile](/img/structure/B13013506.png)
![(1-Methyl-1H-benzo[d][1,2,3]triazol-7-yl)methanamine](/img/structure/B13013517.png)
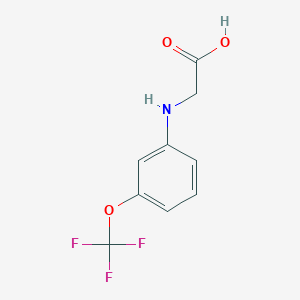
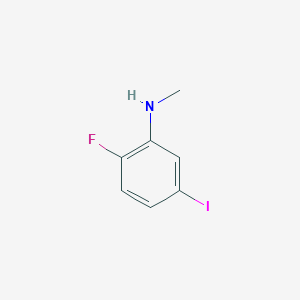

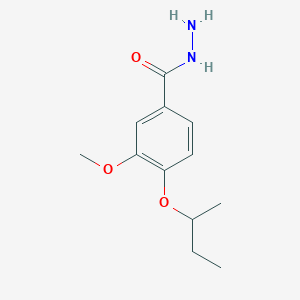
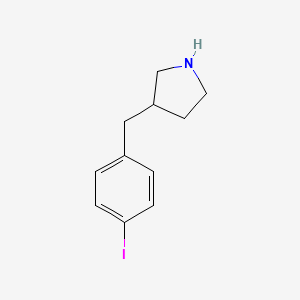
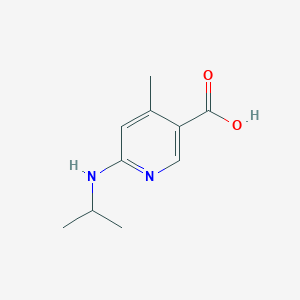


![2-(5-Bromopyrrolo[2,1-f][1,2,4]triazin-2-yl)ethan-1-amine](/img/structure/B13013572.png)
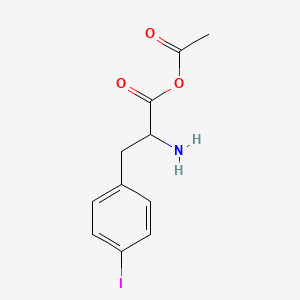
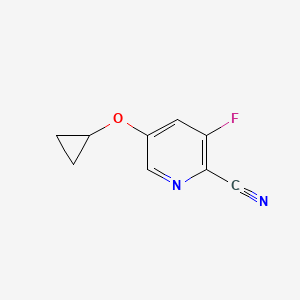
![tert-Butyl10-fluoro-1,8-diazaspiro[5.5]undecane-1-carboxylate](/img/structure/B13013590.png)
